3-(2,6-Dimethylphenyl)morpholine
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Overview
Description
3-(2,6-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)morpholine typically involves the reaction of 2,6-dimethylphenylamine with morpholine under specific conditions. One common method is the Mannich reaction, where the amine reacts with formaldehyde and morpholine to form the desired product. The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3-(2,6-Dimethylphenyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of corrosion inhibitors, surface-active agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound with a simpler structure.
2,6-Dimethylphenylamine: The aromatic amine precursor used in the synthesis.
N-Substituted Morpholines: Compounds with various substituents on the nitrogen atom.
Uniqueness
3-(2,6-Dimethylphenyl)morpholine is unique due to the presence of both the morpholine ring and the 2,6-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)11-8-14-7-6-13-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
TZNOEYCQIPFBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2COCCN2 |
Origin of Product |
United States |
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